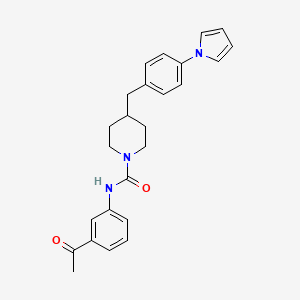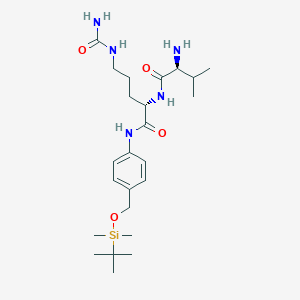![molecular formula C18H14F6N2O2 B12383429 N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAD031 est un dérivé de l’agent ciblant la maladie d’Alzheimer J147. Il présente des propriétés neuroprotectrices et améliorant la mémoire. CAD031 a démontré qu’il améliorait la mémoire, améliorait la structure dendritique et stimulait la division cellulaire dans la zone germinale du cerveau de souris âgées. Il démontre une efficacité supérieure à celle de J147 dans les essais sur les cellules souches neuronales humaines .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de CAD031 implique la modification de la molécule de J147. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que la synthèse implique des techniques de chimie organique standard telles que les réactions de condensation, les étapes de purification et la caractérisation à l’aide de techniques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .
Méthodes de production industrielle
Les méthodes de production industrielle de CAD031 ne sont pas largement disponibles dans le domaine public. Généralement, ces composés sont produits dans des laboratoires spécialisés avec des environnements contrôlés pour garantir la pureté et la cohérence. Le processus de production impliquerait le passage à l’échelle des méthodes de synthèse en laboratoire et la garantie de la conformité aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
CAD031 subit diverses réactions chimiques, notamment :
Oxydation : CAD031 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de CAD031, ce qui peut modifier son activité biologique.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant CAD031 comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants tels que le diméthylsulfoxyde (DMSO) et des atmosphères inertes pour empêcher les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir des réactions de CAD031 dépendent des conditions de réaction spécifiques. Par exemple, l’oxydation peut produire des dérivés oxydés ayant des propriétés neuroprotectrices modifiées, tandis que les réactions de substitution peuvent produire des analogues ayant une efficacité accrue .
Applications de la recherche scientifique
CAD031 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : CAD031 est utilisé comme composé modèle pour étudier les effets des modifications structurales sur les propriétés neuroprotectrices.
Biologie : En recherche biologique, CAD031 est utilisé pour étudier ses effets sur les cellules souches neuronales et son potentiel à améliorer la mémoire et les fonctions cognitives.
Médecine : CAD031 est étudié comme un agent thérapeutique potentiel pour la maladie d’Alzheimer en raison de ses propriétés neuroprotectrices et améliorant la mémoire.
Industrie : Dans l’industrie pharmaceutique, CAD031 sert de composé d’amorçage pour le développement de nouveaux médicaments ciblant les maladies neurodégénératives .
Applications De Recherche Scientifique
CAD031 has a wide range of scientific research applications, including:
Chemistry: CAD031 is used as a model compound to study the effects of structural modifications on neuroprotective properties.
Biology: In biological research, CAD031 is used to investigate its effects on neural stem cells and its potential to enhance memory and cognitive functions.
Medicine: CAD031 is being explored as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective and memory-enhancing properties.
Industry: In the pharmaceutical industry, CAD031 serves as a lead compound for the development of new drugs targeting neurodegenerative diseases .
Mécanisme D'action
CAD031 exerce ses effets en ciblant des voies moléculaires spécifiques. Il améliore la mémoire et la neuroprotection en modulant le métabolisme de l’acétyl-CoA et des acides gras via la voie AMPK/ACC1. Cette modulation contribue à maintenir la fonction mitochondriale et à réduire les changements liés à l’âge dans l’expression des gènes, des protéines et des petites molécules .
Comparaison Avec Des Composés Similaires
Composés similaires
J147 : Le composé parent de CAD031, connu pour ses propriétés neuroprotectrices.
CMS121 : Un autre dérivé de J147 ayant des effets neuroprotecteurs similaires.
Fisetine : Un flavonoïde naturel aux propriétés neuroprotectrices.
Unicité de CAD031
CAD031 est unique en raison de son efficacité accrue par rapport à J147 et à d’autres composés similaires. Il montre une activité plus importante dans les essais sur les cellules souches neuronales humaines et il a été démontré qu’il améliorait la mémoire et les fonctions cognitives de manière plus efficace .
Propriétés
Formule moléculaire |
C18H14F6N2O2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+ |
Clé InChI |
VDYRRQYRYZTLJV-KIBLKLHPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC(F)(F)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





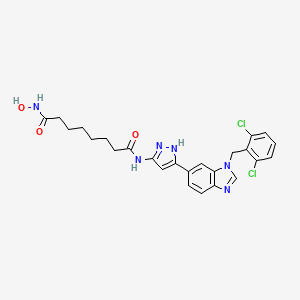

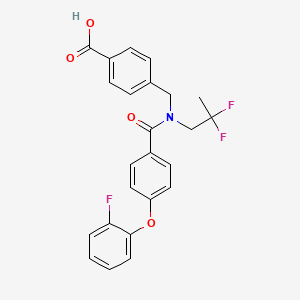

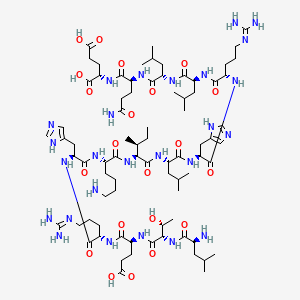

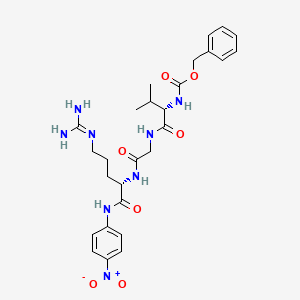

![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
